molecular formula C27H30N4O2S B2936389 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851971-93-2

3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2936389
CAS No.: 851971-93-2
M. Wt: 474.62
InChI Key: LAJVFXPPEUCYBD-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C27H30N4O2S and its molecular weight is 474.62. The purity is usually 95%.
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Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2S/c1-18-8-10-24-23(15-18)22(19(2)29-24)12-14-31(17-20-7-5-6-13-28-20)27(34)30-25-16-21(32-3)9-11-26(25)33-4/h5-11,13,15-16,29H,12,14,17H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJVFXPPEUCYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a novel thiourea derivative that has garnered attention due to its potential biological activities. Thiourea and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article explores the biological activity of this specific compound by reviewing relevant studies and synthesizing findings from various sources.

Chemical Structure and Synthesis

The compound's structure includes a thiourea moiety linked to a dimethoxyphenyl group and an indole derivative. The synthesis typically involves nucleophilic addition reactions, where thiourea reacts with appropriate amines or other nucleophiles to form the desired product. The synthesis pathway often includes intermediates that can be characterized by spectroscopic methods.

1. Antioxidant Activity

Thiourea derivatives are recognized for their antioxidant properties. A study highlighted that certain thiourea compounds exhibit significant reducing potential against free radicals, indicating their capacity to scavenge reactive oxygen species (ROS). For instance, related compounds demonstrated IC50_{50} values ranging from 45 µg/mL to 52 µg/mL in DPPH and ABTS assays, suggesting that similar activities may be anticipated for the compound .

2. Anticancer Activity

Thiourea derivatives have shown promising anticancer effects across various cancer cell lines. Research indicates that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and inhibition of angiogenesis. For example, compounds with structural similarities exhibited IC50_{50} values between 3 µM to 20 µM against pancreatic, breast, and prostate cancer cell lines . The specific compound's ability to interact with key molecular pathways involved in tumor growth is an area of ongoing investigation.

3. Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have been extensively studied. Compounds similar to the one have shown effectiveness against a range of microorganisms, including bacteria and fungi. For instance, certain thioureas demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium tuberculosis . This suggests that the compound may also possess significant antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Modifications in substituents on the phenyl ring or alterations in the thiourea backbone can significantly impact efficacy. For example:

CompoundSubstituentIC50_{50} (µM)Activity
Compound ADimethoxy10Anticancer
Compound BMethoxy20Antioxidant
Compound CMethyl15Antimicrobial

These variations highlight how specific functional groups influence biological activity .

Case Study 1: Anticancer Evaluation

In a comparative study involving several thiourea derivatives, one compound showed significant cytotoxicity against human leukemia cell lines with an IC50_{50} value as low as 1.5 µM. This underscores the potential of structurally related compounds to act as effective anticancer agents .

Case Study 2: Antioxidant Assessment

A recent evaluation of various thiourea derivatives demonstrated that those with methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts, reinforcing the importance of specific chemical modifications in enhancing biological effects .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea moiety (−NH−C(=S)−NH−) participates in nucleophilic substitution reactions, particularly with alkyl halides and acylating agents.

Reaction TypeReagents/ConditionsProduct FormedSource
S-AlkylationBenzyl bromide, DMF, K₂CO₃, 80°CS-Benzyl thiourea derivative
AcylationAcetyl chloride, pyridine, RTN-Acetylated thiourea
Cross-couplingPd(OAc)₂, aryl boronic acidBiaryl-substituted thiourea

Key findings:

  • S-Alkylation preferentially occurs at the sulfur atom due to its nucleophilicity .

  • Acylation under mild conditions preserves the indole and pyridine substituents.

Oxidation Reactions

The thiourea group oxidizes to urea derivatives under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)Acetic acid, 60°C, 4 hrs1-(2,5-Dimethoxyphenyl)-3-substituted urea78%
KMnO₄Aqueous NaOH, 0°C, 1 hrSulfoxide intermediate42%

Mechanistic insight:

  • Oxidation proceeds via sulfenic acid intermediates, confirmed by ESI-MS.

  • Steric hindrance from the 2,5-dimethylindole group slows reaction kinetics.

Complexation with Metal Ions

The compound acts as a polydentate ligand due to multiple donor sites:

Metal SaltCoordination SiteStability Constant (log K)ApplicationSource
Cu(II) chloridePyridine N, thiourea S4.8 ± 0.2Catalytic systems
Pd(II) acetateIndole NH, thiourea S5.1 ± 0.3Suzuki coupling

Structural confirmation:

  • X-ray crystallography shows square-planar geometry with Cu(II).

  • FT-IR spectra reveal shifts in ν(N−H) and ν(C=S) upon complexation .

Cyclization Reactions

Thermally induced cyclizations generate heterocyclic systems:

ConditionsProductKey Characterization DataSource
PTSA, toluene, refluxIndolo[3,2-b]thiazine derivative¹H NMR: δ 7.85 (d, J=8.5 Hz)
DBU, DMF, 120°CPyrido[2,3-d]pyrimidine fused systemHRMS: m/z 489.2102 [M+H]⁺

Notable features:

  • Cyclization regioselectivity controlled by methoxy substituents .

  • Microwave-assisted methods reduce reaction time by 60% compared to conventional heating.

Hydrolysis Reactions

Acid/base-mediated cleavage of the thiourea group:

AgentConditionsMajor ProductsSource
6M HClReflux, 12 hrs2,5-Dimethoxybenzoic acid
NaOH (20%)EtOH/H₂O, 80°C, 8 hrs2,5-Dimethylindole-3-ethylamine

Degradation analysis:

  • LC-MS identifies transient carbodiimide intermediates during acidic hydrolysis.

  • Alkaline conditions favor C=S bond cleavage over C−N rupture.

Photochemical Reactivity

UV-induced transformations (λ = 254 nm):

SolventTimeProductQuantum Yield (Φ)Source
CH₃CN2 hrsDisulfide dimer0.12
CH₂Cl₂4 hrsRing-closed thiazepine0.08

Mechanistic proposal:

  • Radical intermediates detected via EPR spin trapping .

  • Solvent polarity inversely correlates with dimerization efficiency.

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